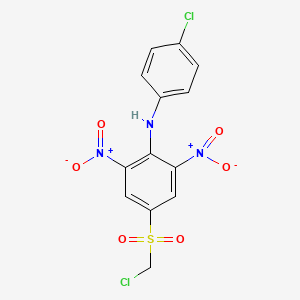
4-(Chloromethanesulfonyl)-N-(4-chlorophenyl)-2,6-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethanesulfonyl)-N-(4-chlorophenyl)-2,6-dinitroaniline is a complex organic compound characterized by its unique molecular structure. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry. Its molecular formula is C13H9Cl2N3O5S, and it features a combination of chlorinated aromatic rings and nitro groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethanesulfonyl)-N-(4-chlorophenyl)-2,6-dinitroaniline typically involves multiple steps, starting with the chlorination of aniline derivatives. One common method includes the reaction of 4-chloroaniline with chloromethanesulfonyl chloride in the presence of a base such as pyridine. This reaction is followed by nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro groups at the 2 and 6 positions of the aromatic ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethanesulfonyl)-N-(4-chlorophenyl)-2,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol, hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-(Chloromethanesulfonyl)-N-(4-chlorophenyl)-2,6-dinitroaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the manufacture of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Chloromethanesulfonyl)-N-(4-chlorophenyl)-2,6-dinitroaniline involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to the disruption of essential biological processes. The chloromethanesulfonyl group can also react with nucleophilic sites in proteins and enzymes, inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl isocyanide
- 4-Chlorophenyl sulfone
- 4-Chlorobenzenesulfonyl chloride
Uniqueness
4-(Chloromethanesulfonyl)-N-(4-chlorophenyl)-2,6-dinitroaniline is unique due to its combination of chlorinated aromatic rings and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and a more complex mechanism of action, making it a valuable compound in various scientific fields.
Properties
CAS No. |
61496-79-5 |
|---|---|
Molecular Formula |
C13H9Cl2N3O6S |
Molecular Weight |
406.2 g/mol |
IUPAC Name |
4-(chloromethylsulfonyl)-N-(4-chlorophenyl)-2,6-dinitroaniline |
InChI |
InChI=1S/C13H9Cl2N3O6S/c14-7-25(23,24)10-5-11(17(19)20)13(12(6-10)18(21)22)16-9-3-1-8(15)2-4-9/h1-6,16H,7H2 |
InChI Key |
FCTRTKLBQFKKBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])S(=O)(=O)CCl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14566647.png)
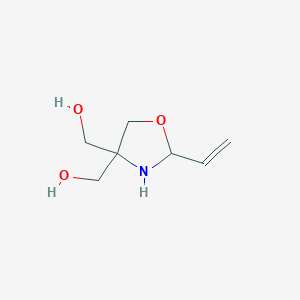
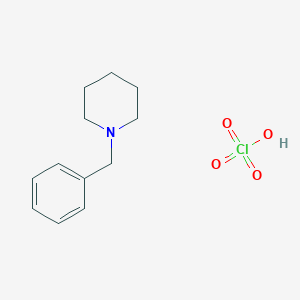
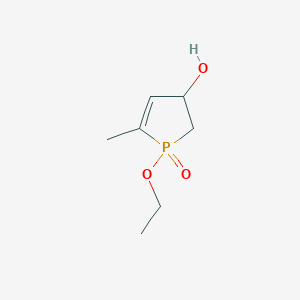
![Tributyl{[2,3-dimethyl-3-(2-methyloxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14566667.png)
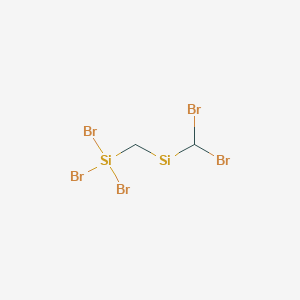
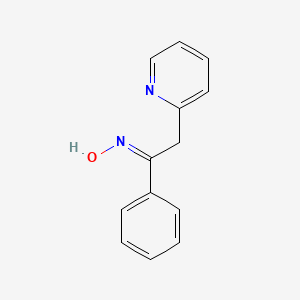
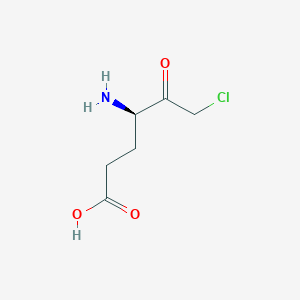
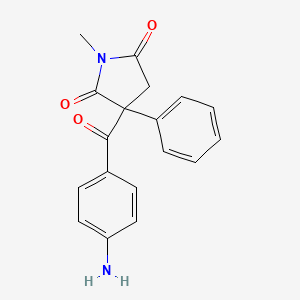
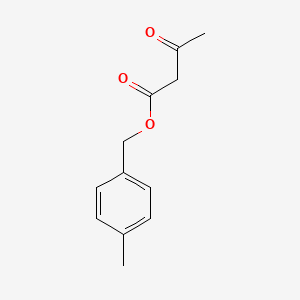
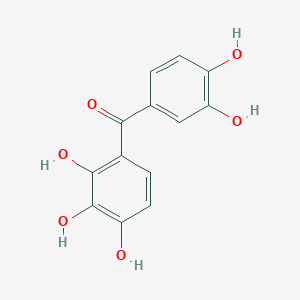
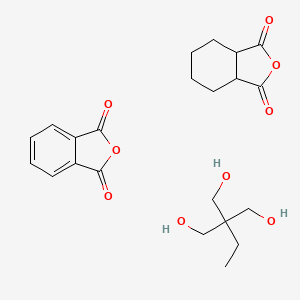

![(E)-1-[4-(Ethylsulfanyl)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine](/img/structure/B14566721.png)
